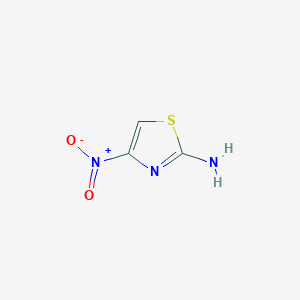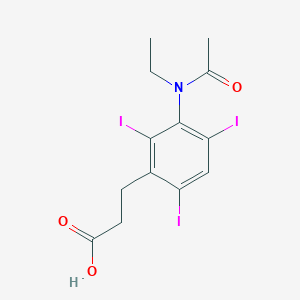
Ioprocemic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioprocemic acid, with the molecular formula C13H14I3NO3 , is a compound known for its unique structure and properties. It is also referred to as 3-(3-(Acetyl(ethyl)amino)-2,4,6-triiodophenyl)propanoic acid . This compound is characterized by the presence of three iodine atoms, which contribute to its significant molecular weight and distinct chemical behavior.
Preparation Methods
The synthesis of ioprocemic acid involves several steps, typically starting with the iodination of a suitable aromatic precursor The reaction conditions often require the use of iodine and a strong oxidizing agent to introduce the iodine atoms into the aromatic ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
Ioprocemic acid undergoes various chemical reactions, including:
Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, often resulting in the formation of iodinated by-products.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: The aromatic ring can undergo substitution reactions, where the iodine atoms can be replaced by other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Ioprocemic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique structure and reactivity.
Biology: Its iodinated structure makes it useful in radiolabeling studies, where it can be used to trace biological pathways.
Medicine: this compound is explored for its potential use in diagnostic imaging, particularly in contrast agents for X-ray imaging due to its high iodine content.
Mechanism of Action
The mechanism by which ioprocemic acid exerts its effects is primarily related to its iodine content. In diagnostic imaging, the iodine atoms in this compound block X-rays, allowing for the visualization of internal structures. The compound’s interaction with biological molecules can also influence various biochemical pathways, although the specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ioprocemic acid can be compared with other iodinated compounds such as iopodic acid and iodixanol. These compounds share similarities in their use as contrast agents in medical imaging due to their high iodine content. this compound’s unique structure, with its specific arrangement of iodine atoms and functional groups, provides distinct advantages in certain applications. For instance, its specific reactivity and stability may make it more suitable for particular synthetic or diagnostic purposes .
Similar Compounds
Iopodic acid: Another iodinated compound used in medical imaging.
Iodixanol: A non-ionic, water-soluble contrast agent used in X-ray imaging.
Iohexol: A widely used contrast agent in radiographic studies.
Properties
CAS No. |
1456-52-6 |
|---|---|
Molecular Formula |
C13H14I3NO3 |
Molecular Weight |
612.97 g/mol |
IUPAC Name |
3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
LLLMGEDYKIIGPY-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Canonical SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
| 1456-52-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


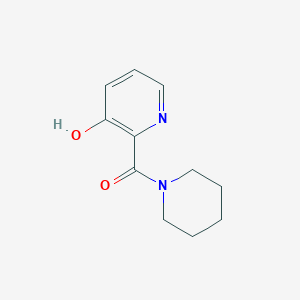
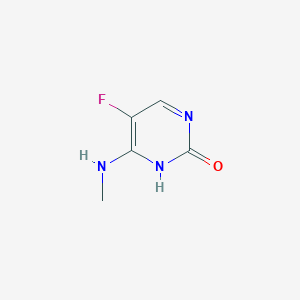
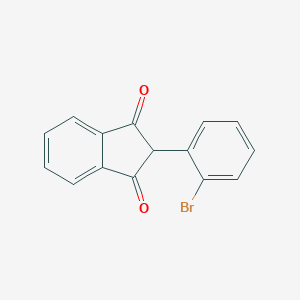
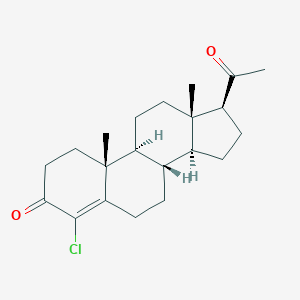
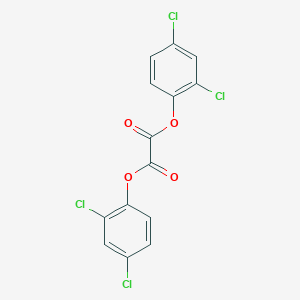
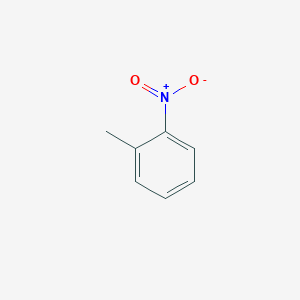

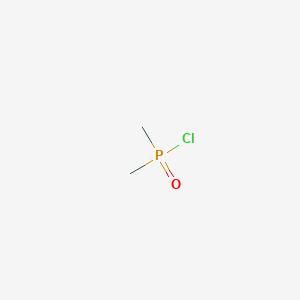



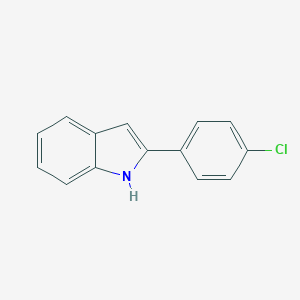
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
